1beta,10beta-Epoxydehydroleucodin

Cytotoxicity Selectivity Liver Cancer

Ideal for SAR studies or reference standard use, this ≥98% HPLC-pure guaianolide provides a defined IC₅₀ (5.35 µM) baseline. Substitute with high scientific risk due to structure-dependent activity. For early-stage in vitro discovery only.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
CAS No. 130858-00-3
Cat. No. B161963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1beta,10beta-Epoxydehydroleucodin
CAS130858-00-3
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C23C1C4C(CCC2(O3)C)C(=C)C(=O)O4
InChIInChI=1S/C15H16O4/c1-7-6-10(16)15-11(7)12-9(8(2)13(17)18-12)4-5-14(15,3)19-15/h6,9,11-12H,2,4-5H2,1,3H3/t9-,11+,12-,14-,15+/m0/s1
InChIKeyBMKQABSFWXAOAI-BLSOKALJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

1β,10β-Epoxydehydroleucodin (CAS 130858-00-3): Procurement-Relevant Profile of a Guaianolide Sesquiterpene Lactone


1β,10β-Epoxydehydroleucodin (CAS 130858-00-3) is a naturally occurring guaianolide sesquiterpene lactone first isolated and structurally characterized from Artemisia douglasiana [1]. This compound belongs to a class of C15 terpenoids known for their α-methylene-γ-lactone pharmacophore, which is central to their biological activity. Unlike more extensively studied analogs, peer-reviewed quantitative biological data for this specific compound remains limited, with only one published study reporting its selective cytotoxic activity [2]. This evidence scarcity is a critical procurement consideration: it may be valued as a selective chemical probe for structure-activity relationship (SAR) studies, but its lack of a deep, public efficacy dataset makes it a less direct choice for projects requiring well-validated, potent lead candidates.

Procurement Risk of Substituting 1β,10β-Epoxydehydroleucodin with Other Sesquiterpene Lactones


Generic substitution of 1β,10β-epoxydehydroleucodin with other guaianolides or sesquiterpene lactones carries high scientific risk due to the profound, structure-dependent shifts in potency, selectivity, and even biological target. Minor alterations to the sesquiterpene core—such as the position of an epoxide or the stereochemistry of a ring junction—can dramatically alter biological activity [1]. For example, the 3,4-epoxide isomer demonstrates high potency as an NF-κB inhibitor [1], while the parent compound, dehydroleucodin, is a mast cell stabilizer with distinct cellular targets . Without direct comparative data to confirm functional equivalence, substituting 1β,10β-epoxydehydroleucodin with a close analog is not scientifically justifiable and can lead to divergent and irreproducible experimental outcomes.

1β,10β-Epoxydehydroleucodin: A Quantitative Evidence Guide for Scientific Selection


Selective Cytotoxicity: 1β,10β-Epoxydehydroleucodin vs. Its Natural Occurring Co-Isolates

In a 2018 study of ten guaianolides isolated from Artemisia myriantha, 1β,10β-epoxydehydroleucodin (compound 3) demonstrated selective, though moderate, cytotoxicity against human liver cancer cells (Bel-7402) with an IC₅₀ of 5.35 μmol·L⁻¹ [1]. This contrasts with other compounds in the same extract, such as compound 6 (3-O-methyl-iso-secotanapartholide), which was more potent against gastric cancer cells (BGC-823) with an IC₅₀ of 2.68 μmol·L⁻¹. This evidence positions 1β,10β-epoxydehydroleucodin as a compound with a defined, moderate activity profile against a specific cell line, rather than a broadly potent cytotoxic agent.

Cytotoxicity Selectivity Liver Cancer Natural Product Guaianolide

NF-κB Inhibitory Activity: Inferring Potential from a Structural Analog

While direct NF-κB inhibition data for 1β,10β-epoxydehydroleucodin is absent, strong class-level and structural evidence exists for a close analog. A 2000 study on nine sesquiterpene lactones identified 3,4-epoxydehydroleucodin as the most potent NF-κB inhibitor among them, achieving complete inhibition of DNA binding at concentrations between 5 and 200 μM without cytotoxic effects [1]. The study explicitly attributes this high activity to the presence of two reactive centers: the α-methylene-γ-butyrolactone moiety and the epoxide ring α,β to a carbonyl group [1]. 1β,10β-epoxydehydroleucodin possesses both of these structural features, differing only in the position of the epoxide, providing a strong structural rationale for potential NF-κB inhibitory activity.

NF-κB Inflammation SAR Epoxide Sesquiterpene Lactone

Verified High Purity Specification for Reproducible Research

The purity of research compounds is a critical, verifiable procurement metric that directly impacts experimental reproducibility. For 1β,10β-epoxydehydroleucodin (CAS 130858-00-3), a confirmed vendor specification exists at ≥98% purity . This specification exceeds the typical ≥95% purity threshold offered by many other natural product vendors , providing a quantitative benchmark for quality assurance. A higher initial purity reduces the risk of unknown impurities interfering with biological assays and minimizes the need for in-house re-purification.

Purity Quality Control Analytical Standard Procurement Reproducibility

Lack of In Vivo or Deep In Vitro Data: A Key Procurement Distinction

A critical, evidence-based procurement differentiator is the notable absence of published data for 1β,10β-epoxydehydroleucodin in key areas of drug development. A comprehensive search across major scientific databases reveals no peer-reviewed studies reporting on its in vivo pharmacokinetics (PK), ADME properties, or efficacy in animal disease models [1]. This stands in stark contrast to more advanced analogs like parthenolide or dehydroleucodin, for which extensive in vivo data exists . This lack of advanced characterization defines its primary utility as a tool for early-stage, in vitro research and SAR exploration, rather than as a lead candidate for late-stage preclinical development.

Data Availability Lead Optimization In Vivo Procurement Risk Sesquiterpene Lactone

1β,10β-Epoxydehydroleucodin: Evidence-Based Application Scenarios for Procurement Planning


In Vitro SAR Studies for Guaianolide Cytotoxicity and Selectivity

Its single, published IC₅₀ value (5.35 μmol·L⁻¹ against Bel-7402 liver cancer cells) provides a defined, though moderate, activity baseline. Researchers can use this compound as a reference point in panels of structurally related guaianolides to investigate how the 1β,10β-epoxide configuration influences cell-type specific cytotoxicity [1]. This is its strongest, most data-supported application.

Investigating NF-κB Pathway Modulation in In Vitro Models

Based on strong structural analogy (presence of both α-methylene-γ-lactone and an epoxide α,β to a carbonyl), this compound is a rational candidate for testing as an NF-κB pathway inhibitor in cellular models of inflammation or cancer. Researchers can design experiments to test the hypothesis that, like its 3,4-epoxide analog, it will inhibit NF-κB DNA binding, thereby elucidating the SAR of epoxide positioning in this class [1].

Chromatographic Method Development and Analytical Standardization

With its established isolation from multiple Artemisia species [1][2] and a commercially available ≥98% pure standard , 1β,10β-epoxydehydroleucodin is a valuable reference standard. It can be used for HPLC or LC-MS method development aimed at identifying and quantifying this specific guaianolide in complex plant extracts or for quality control of natural product libraries.

Early-Stage Chemical Probe Development

Given the complete lack of in vivo or advanced preclinical data [1], this compound is best suited for early-stage, in vitro discovery research. It serves as a specific chemical tool to probe biological systems, but it is not currently an appropriate choice for projects requiring a drug-like lead with established ADME properties or in vivo efficacy.

Quote Request

Request a Quote for 1beta,10beta-Epoxydehydroleucodin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.